Methanol-18O

Beschreibung

Overview of Oxygen-18 as a Tracer Isotope

Oxygen-18 (¹⁸O) is a naturally occurring stable isotope of oxygen with a natural abundance of approximately 0.2%. alfa-chemistry.com Its increased mass compared to the more common oxygen-16 (¹⁶O) allows it to be detected and quantified using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. alfa-chemistry.comescholarship.org This makes ¹⁸O an excellent tracer for studying a wide variety of chemical and biological processes involving oxygen-containing compounds.

Applications of ¹⁸O labeling are extensive. In chemistry, it is used to investigate reaction mechanisms, including ester hydrolysis and oxidation reactions. In biology and biochemistry, ¹⁸O-labeled compounds help to unravel metabolic pathways, such as photosynthesis and respiration, and to study protein synthesis and enzymatic reactions. escholarship.org Environmental scientists use the ¹⁸O/¹⁶O ratio in water samples to study hydrological cycles, paleoclimates, and the sources of water pollution. alfa-chemistry.comearthchem.org

Rationale for Research Focus on Methanol-18O

Methanol (B129727) (CH₃OH) is a fundamental one-carbon molecule and a key building block in organic synthesis. chemdad.com Labeling methanol with ¹⁸O to create Methanol-¹⁸O (CH₃¹⁸OH) provides a powerful tool for investigating a multitude of chemical and biological transformations. The rationale for focusing research on Methanol-¹⁸O stems from its utility in:

Elucidating Reaction Mechanisms: Methanol-¹⁸O is instrumental in determining the pathways of reactions where methanol is a reactant or a product. For example, it can help to distinguish between different mechanisms in esterification and hydrolysis reactions.

Studying Catalytic Processes: In catalysis research, such as the methanol-to-olefins (MTO) process, Methanol-¹⁸O can be used to trace the fate of the oxygen atom and understand the role of the catalyst in the reaction. cjcatal.comrsc.org

Tracing Environmental and Biological Pathways: As methanol is a significant compound in both biological systems and the environment, Methanol-¹⁸O serves as a valuable tracer for studying its metabolism, transport, and degradation. epj-conferences.orgresearchgate.net

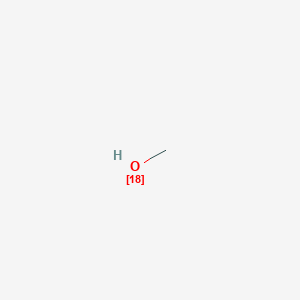

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

methan(18O)ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4O/c1-2/h2H,1H3/i2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKJLVBELUTLKV-HQMMCQRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[18OH] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480247 | |

| Record name | Methanol-18O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

34.042 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5770-05-8 | |

| Record name | Methanol-18O | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanol-18O | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methanol 18o

Strategies for High-Yield Synthesis of ¹⁸O-Enriched Methanol (B129727)

Two principal strategies have proven effective for the high-yield synthesis of Methanol-18O: the hydrolysis of methyl esters and a two-step esterification-hydrolysis sequence.

Hydrolysis of Methyl Esters: A direct and efficient method for preparing this compound is the hydrolysis of a suitable methyl ester, such as methyl formate (B1220265), using ¹⁸O-enriched water. acs.org This reaction is typically base-catalyzed, for instance, with sodium hydroxide (B78521). The hydroxide ions attack the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate cleaves the acyl-oxygen bond, releasing the methoxide (B1231860) anion, which is then protonated by the solvent to yield methanol. When H₂¹⁸O is used as the solvent or a co-solvent, it becomes the source of the oxygen atom in the final methanol product. A key advantage of this method is its simplicity and high yield, with reported yields of up to 86% based on the starting H₂¹⁸O. acs.org To drive the reaction to completion, the ester can be heated under reflux with a dilute alkali like sodium hydroxide solution. chemguide.co.uk

Mitsunobu Esterification-Hydrolysis: A more recent and broadly applicable protocol involves a two-step process starting from an unlabeled alcohol, which is first converted to an ester via a Mitsunobu reaction, followed by hydrolysis to yield the ¹⁸O-labeled alcohol. worktribe.com While this method is often used for more complex alcohols, its principles are applicable to methanol synthesis precursors. In a typical sequence, an alcohol is reacted with a carboxylic acid (e.g., 4-nitrobenzoic acid) in the presence of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD). worktribe.comthieme-connect.de This forms an intermediate ester. The crucial step for isotopic labeling is the subsequent hydrolysis of this ester using a base (e.g., potassium carbonate) in the presence of ¹⁸O-enriched water. chemguide.co.ukworktribe.com This two-step approach has been shown to produce a variety of ¹⁸O-enriched alcohols in good to excellent yields with high levels of isotopic incorporation. worktribe.com

Catalytic Hydrogenation of ¹⁸O-Labeled Carbon Dioxide: Another potential route is the catalytic hydrogenation of carbon dioxide enriched with oxygen-18 (C¹⁸O₂). The synthesis of methanol from CO₂ and hydrogen is a well-established industrial process, typically employing copper-based catalysts such as Cu/ZnO/Al₂O₃. clariant.commdpi.com The reaction is exothermic and favored by high pressure and low temperature. clariant.comrsc.org Isotope tracing experiments have confirmed that CO₂ is the primary carbon source for methanol in this process. rsc.org By using C¹⁸O₂ as a feedstock, the ¹⁸O atoms can be incorporated into the methanol product. However, a significant challenge is the concurrent reverse water-gas shift (RWGS) reaction, which produces water and can lead to isotopic scrambling, potentially lowering the final isotopic purity of the this compound. rsc.orgmdpi.com

Isotopic Enrichment Techniques for Oxygen-18 Incorporation

The incorporation of oxygen-18 into methanol is not achieved through physical enrichment of the final product but rather through chemical synthesis using an isotopically enriched starting material. The most common and practical precursor is H₂¹⁸O, which is commercially available at various isotopic purities, often exceeding 97%. scbt.com

The core of the enrichment technique is the chemical reaction that transfers the ¹⁸O atom from H₂¹⁸O to the methanol molecule.

In ester hydrolysis , the H₂¹⁸O (or the ¹⁸OH⁻ ion in a basic solution) acts as a nucleophile. chemguide.co.ukgoogle.com The reaction mechanism involves the direct attack of the ¹⁸O-containing species on the ester's carbonyl carbon. This ensures that the oxygen atom in the resulting alcohol originates from the enriched water, leading to a high degree of isotopic incorporation. The efficiency of this transfer is a key determinant of the final product's isotopic purity.

The Mitsunobu esterification-hydrolysis sequence is a powerful method that also relies on H₂¹⁸O for labeling. worktribe.com After the initial ester is formed, the hydrolysis step cleaves the ester bond. The use of H₂¹⁸O in this hydrolysis step ensures that the newly formed alcohol is ¹⁸O-labeled. This method provides excellent control over the labeling process. worktribe.com

The table below summarizes findings for the synthesis of various ¹⁸O-enriched alcohols using the Mitsunobu esterification-hydrolysis protocol, demonstrating its effectiveness in achieving high yields and isotopic enrichment.

| Entry | Substrate Alcohol | Overall Yield (%) | ¹⁸O Enrichment (%) |

| 1 | 1-Naphthalenemethanol | 81 | 94 |

| 2 | (4-(Methylsulfonyl)phenyl)methanol | 84 | 92 |

| 3 | (1H-Indol-3-yl)methanol | 75 | 93 |

| 4 | Ferrocenemethanol | 76 | 85 |

| 5 | Geraniol | 72 | 93 |

| 6 | (1R)-(-)-Myrtenol | 70 | 95 |

| Data sourced from a study on Mitsunobu esterification-hydrolysis mediated synthesis. worktribe.com The ¹⁸O-enrichment is quoted as the mol% of the sample enriched with the ¹⁸O label. |

Control and Assessment of Isotopic Purity in this compound Synthesis

Ensuring the isotopic purity of this compound is critical for its application as a tracer. This involves both controlling for potential sources of isotopic dilution during synthesis and employing precise analytical techniques for verification. A primary concern during synthesis is the exclusion of atmospheric moisture (H₂¹⁶O), which can compete with H₂¹⁸O in the reaction and reduce the final isotopic enrichment. nih.gov

Several analytical methods are used to assess the chemical and isotopic purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for analyzing volatile compounds like methanol. farmaciajournal.comresearchgate.net The sample is injected into a gas chromatograph, which separates methanol from any impurities. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio (m/z). For this compound, the molecular ion peak will appear at m/z 34, whereas for standard methanol (CH₃¹⁶OH), it appears at m/z 32. By comparing the relative intensities of these peaks, the degree of ¹⁸O enrichment can be accurately quantified. nih.govresearchgate.net GC-MS also provides information on chemical purity by detecting any other volatile substances in the sample. chromforum.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR is standard for structural elucidation, ¹³C NMR spectroscopy offers a powerful, non-destructive method for confirming ¹⁸O incorporation. The presence of an adjacent ¹⁸O atom induces a small but detectable upfield shift (typically 0.01-0.05 ppm) in the ¹³C NMR signal of the carbon atom it is bonded to. cdnsciencepub.com This "isotope shift" provides unambiguous evidence that the label is correctly positioned on the oxygen atom. This method can also be used to detect different isotopologues in a sample. organicchemistrydata.org

Isotope Ratio Mass Spectrometry (IRMS): For the highest precision in determining isotopic ratios, IRMS is the preferred method. This technique is specifically designed to measure the relative abundance of isotopes in a sample with very high accuracy. researchgate.net Samples are typically converted to a simple gas like CO₂ before analysis. While providing extremely precise isotopic ratios, it does not give information about the location of the isotope within the molecule. researchgate.net

The table below outlines the primary analytical techniques and their roles in the quality control of this compound.

| Analytical Technique | Information Provided | Key Advantages |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical purity, isotopic enrichment (m/z 32 vs. 34) | Separates components, provides molecular weight information, widely available. farmaciajournal.comresearchgate.net |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms position of ¹⁸O label via isotope shift | Non-destructive, provides structural confirmation. cdnsciencepub.com |

| Isotope Ratio Mass Spectrometry (IRMS) | High-precision ¹⁸O/¹⁶O ratio | Extremely high precision for isotopic abundance. researchgate.net |

Spectroscopic Characterization of Methanol 18o

High-Resolution Infrared (IR) Spectroscopy of Methanol-18O

High-resolution infrared spectroscopy is a important technique for elucidating the rovibrational structure of molecules like this compound. The change in mass upon isotopic substitution with ¹⁸O leads to discernible shifts in vibrational frequencies, aiding in the precise assignment of spectral features.

Analysis of C-O Stretch Band and Vibrational Assignments

The C-O stretching mode in methanol (B129727) is a fundamental vibration that is particularly sensitive to the mass of the oxygen atom. In this compound, this band, designated as ν₈, appears in the 900–1100 cm⁻¹ region of the infrared spectrum. researchgate.net High-resolution Fourier transform spectroscopy has enabled a detailed analysis of the torsion-rotation structure within this band. researchgate.net

For the ground torsional state (νt = 0), researchers have successfully identified and assigned subbands for a wide range of rotational (J) and projection (K) quantum numbers. researchgate.net Specifically, K values from 0 to 11 for both A and E torsional symmetries have been analyzed for J values often exceeding 30. researchgate.net Assignments have also been extended to excited torsional states, including νt = 1 (up to K = 7) and several subbands for νt = 2. researchgate.net

The analysis of these high-resolution spectra provides precise term values for the upper vibrational state. These values can be fitted to power-series expansions to derive key molecular parameters. The vibrational energy for the C-O stretch in CH₃¹⁸OH has been determined to be 1007.49(7) cm⁻¹. researchgate.net Furthermore, the torsional barrier height in the excited C-O stretching state was found to be 377.49(32) cm⁻¹, which is a slight increase of 0.89% compared to the ground state. researchgate.net The study of the C-O stretching band is complicated by perturbations arising from anharmonic and Coriolis interactions with other vibrational modes, such as the CH₃-rocking mode. researchgate.netscispace.com

The isotopic shifts observed in the spectra of CH₃¹⁸OH compared to the normal isotopologue are crucial for validating vibrational assignments. For instance, in studies involving uranium atom reactions with methanol, the C-O-U stretching modes in U(OCH₃)₂ showed characteristic shifts with CH₃¹⁸OH substitution. acs.org Similarly, the U=O stretching vibration in the CH₃U(O)H molecule was identified by a significant 45.1 cm⁻¹ redshift upon ¹⁸O substitution. acs.org

Table 1: Key Spectroscopic Parameters for the C-O Stretching Band (ν₈) of CH₃¹⁸OH

| Parameter | Value | Reference |

|---|---|---|

| Vibrational State | ν₈ (C-O Stretch) | researchgate.net |

| Spectral Region | 900–1100 cm⁻¹ | researchgate.net |

| Vibrational Energy | 1007.49(7) cm⁻¹ | researchgate.net |

| Torsional Barrier (Excited State) | 377.49(32) cm⁻¹ | researchgate.net |

| Assigned K values (νt = 0) | 0 to 11 | researchgate.net |

| Assigned K values (νt = 1) | up to 7 | researchgate.net |

Far-Infrared Absorption Studies and Intermolecular Modes

Far-infrared (FIR) spectroscopy probes the low-frequency vibrations in molecules, which often correspond to intermolecular motions and large-amplitude internal rotations. For methanol, these low-frequency modes, typically below 100 cm⁻¹, are associated with the dynamics of its hydrogen-bonded network. aip.orgnih.gov

Studies on liquid methanol have identified absorption bands at approximately 30 cm⁻¹, 55 cm⁻¹, and 70 cm⁻¹. researchgate.netresearchgate.net These have been attributed to intermolecular bending, fluctuations of the methyl group within the hydrogen-bonded chains, and intermolecular librational motions, respectively. nih.govresearchgate.net While these studies were conducted on the normal isotopologue, the principles apply to this compound, with expected shifts in modes involving oxygen motion. The local structure and strong intermolecular interactions in liquid methanol give rise to these features in the FIR spectrum. aip.org

Table 2: Experimentally Observed Far-Infrared Modes in Liquid Methanol

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| ~30 | Intermolecular Bending | nih.govresearchgate.netresearchgate.net |

| ~55 | Methyl Group Fluctuation | researchgate.netaip.org |

| ~70 | Intermolecular Libration | nih.govresearchgate.netresearchgate.net |

Computational Vibrational Spectroscopy and Anharmonicity Effects

Computational methods are indispensable for interpreting complex vibrational spectra and understanding the influence of anharmonicity. While the harmonic approximation is a useful starting point, it often fails to accurately predict the vibrational frequencies of molecules like methanol, which exhibit significant anharmonic effects, especially in low-frequency, large-amplitude modes. rsc.orgaip.org

Ab initio molecular dynamics (AIMD) simulations have emerged as a powerful tool for calculating vibrational spectra, as they inherently account for anharmonicity and temperature effects. rsc.org This approach has been shown to provide superior results compared to static calculations based on the harmonic approximation, especially for systems in the bulk phase. rsc.orgresearchgate.net

For methanol, theoretical studies have highlighted the importance of anharmonicity in correctly assigning spectral features. aip.org Advanced computational methods, such as second-order vibrational perturbation theory (VPT2), are employed to account for these effects. nih.gov These calculations can predict not only the fundamental vibrational frequencies but also overtones and combination bands, leading to a more complete and accurate interpretation of the experimental spectra. nih.gov The use of quartic force fields represents a good balance between computational cost and accuracy for describing the potential energy surface for anharmonic calculations. rsc.org

The complexity of methanol's spectrum arises from the coupling between its eleven small-amplitude vibrations and the large-amplitude torsional motion. scispace.com Computational models must account for these couplings to accurately reproduce the experimental data. The development of sophisticated computational approaches, such as variational methods (VSCF, VCI) and perturbation theories, has been crucial for advancing the understanding of the vibrational dynamics of methanol and its isotopologues. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations Involving Oxygen Isotopes

While ¹⁸O itself is not directly observable by NMR due to its lack of a nuclear spin, its presence can be indirectly detected through its effects on other NMR-active nuclei. mdpi.com Furthermore, the study of the NMR-active ¹⁷O isotope provides complementary information about the electronic environment of oxygen in various chemical systems.

Applications of Oxygen-17 NMR for Related Oxygen Systems

Oxygen-17 (¹⁷O) is an NMR-active isotope that serves as a sensitive probe for the local environment of oxygen atoms. nih.gov Despite its low natural abundance (0.037%) and quadrupolar nucleus, which can lead to broad signals, ¹⁷O NMR has found significant applications in chemistry and biology. news-medical.netrsc.org Isotopic enrichment is often required to overcome the low sensitivity. northwestern.edu

¹⁷O NMR is a valuable tool for studying the structure of small organic molecules in solution. news-medical.net The chemical shifts in ¹⁷O NMR span a wide range of about 1650 ppm, making the technique highly sensitive to the local chemical environment. northwestern.edu It has been used to investigate hydrogen bonding networks, ion-oxygen interactions, and the structure of various organic and inorganic compounds. news-medical.netox.ac.uk

In biological systems, ¹⁷O NMR has been applied to study protein structure and function. news-medical.net For example, it has been used to probe protein-ligand interactions and to characterize the different states of metalloproteins. news-medical.netox.ac.uk The technique is also showing promise in metabolomics, where it can be used to monitor the consumption of ¹⁷O₂ in real-time. news-medical.net

Indirect Effects of Oxygen-18 on Carbon-13 NMR in Reaction Studies

The primary method for observing the effect of ¹⁸O substitution using NMR is through the isotope-induced shift on the resonance of a neighboring NMR-active nucleus, most commonly ¹³C. The substitution of ¹⁶O with ¹⁸O causes a small, but measurable, upfield shift in the ¹³C NMR signal of the directly bonded carbon atom. This effect, known as the ¹⁸O isotope effect in ¹³C NMR, is a powerful tool for mechanistic studies. nih.gov

This technique has been used to trace the origin of oxygen atoms in biosynthetic pathways and to elucidate enzyme reaction mechanisms. nih.govrsc.org For example, in a study of asparaginase, the ¹⁸O-induced shift in ¹³C NMR was used to follow the exchange of oxygen atoms between water and aspartic acid, providing evidence for an acyl-enzyme intermediate. nih.gov Similarly, this method was applied to study the kinetics of oxygen exchange at the anomeric carbon of sugars like D-glucose and D-erythrose. nih.gov

The magnitude of the ¹⁸O-induced shift on the ¹³C resonance depends on the nature of the C-O bond. In ketones and aldehydes, the shifts are typically in the range of 0.03 to 0.05 ppm. cdnsciencepub.com For alcohols, the shifts are generally smaller, ranging from 0.01 to 0.03 ppm, and can be influenced by the solvent. cdnsciencepub.com This sensitivity allows for the differentiation of various oxygen-containing functional groups and the study of their chemical transformations.

Mass Spectrometric (MS) Analysis of this compound

Mass spectrometry (MS) stands as a cornerstone technique for the detailed characterization of isotopically labeled compounds, including this compound. It provides critical information on the mass-to-charge ratio of ionized molecules, which allows for the precise determination of isotopic incorporation, distribution, and quantification. The specific mass difference between the common ¹⁶O isotope and the stable ¹⁸O isotope enables researchers to distinguish and track the labeled methanol molecule through complex chemical and biological processes.

Quantification of Isotopic Ratios and Isotopic Distribution

Mass spectrometry is the definitive method for quantifying the isotopic ratio of ¹⁸O to ¹⁶O in methanol samples. Techniques such as Isotope Ratio Mass Spectrometry (IRMS) are specifically designed for high-precision measurements of stable isotope variations. In a typical IRMS analysis for δ¹⁸O, the sample undergoes quantitative high-temperature conversion (HTC) in a reductive environment to convert the oxygen in the molecule into carbon monoxide (CO) gas. fmach.it This gas is then analyzed by the mass spectrometer to determine the isotopic ratio with high accuracy. For instance, studies using gas chromatography coupled with IRMS (GC-IRMS) have determined the δ¹⁸O of methanol with a precision of ±0.7 per thousand. researchgate.net

Modern high-resolution mass spectrometers, such as those employing Orbitrap technology, can analyze intact molecular ions without the need for prior conversion to a simple gas. thermofisher.com This allows for the direct measurement of the relative abundances of the compound's isotopologues—molecules that differ only in their isotopic composition. thermofisher.com

The analysis of isotopic distribution reveals the statistical spread of the ¹⁸O label within a sample population of methanol molecules. In an ideal, 100% enriched sample of this compound, every molecule would contain an ¹⁸O atom. However, in practice, samples often consist of a mixture of unlabeled (CH₃¹⁶OH), singly labeled (CH₃¹⁸OH), and sometimes isotopologues containing other heavy isotopes (e.g., ¹³C). The resulting mass spectrum presents a complex isotopic pattern. nih.gov Factors influencing this distribution include the isotopic purity of the starting materials and potential back-exchange reactions during synthesis or sample preparation. nih.gov

A notable application of this analytical capability is in astrochemistry. The first detection of interstellar this compound (CH₃¹⁸OH) was achieved in the direction of the Sagittarius B2 molecular cloud. oup.com Mass spectrometric analysis of the absorption signals yielded a ¹⁶O/¹⁸O abundance ratio of 210 ± 40, a value significantly different from the terrestrial ratio and providing insights into interstellar chemical processes. oup.com

Table 1: Theoretical Isotopic Distribution for Unlabeled and Labeled Methanol

This table, based on natural isotopic abundances, illustrates the expected mass spectral peaks for standard methanol and pure this compound.

| Chemical Formula | Isotopologue | Mass (Da) | Relative Abundance (%) |

| CH₃¹⁶OH | Monoisotopic (¹²C¹H₄¹⁶O) | 32.02621 | 100 |

| M+1 (¹³C¹H₄¹⁶O) | 33.02957 | 1.11 | |

| M+2 (¹²C¹H₄¹⁸O) | 34.03043 | 0.20 | |

| CH₃¹⁸OH | Monoisotopic (¹²C¹H₄¹⁸O) | 34.03043 | 100 |

| M+1 (¹³C¹H₄¹⁸O) | 35.03379 | 1.11 |

Table 2: Summary of Research Findings on this compound Isotopic Ratio Analysis

| Analytical Technique | Finding | Application Area |

| GC-IRMS | Achieved precision of ±0.7‰ for δ¹⁸O measurements in methanol. researchgate.net | Environmental and Geochemical Analysis |

| Radio Telescope Spectroscopy / MS | First detection of interstellar CH₃¹⁸OH. oup.com | Astrochemistry |

| Radio Telescope Spectroscopy / MS | Measured ¹⁶O/¹⁸O abundance ratio of 210 ± 40 in Sgr B2. oup.com | Astrochemistry |

Laser Desorption Time-of-Flight Mass Spectrometry in this compound Studies

Laser Desorption Time-of-Flight Mass Spectrometry (LD-TOF MS) is a powerful technique for analyzing molecules from solid surfaces with high sensitivity. aanda.orgaanda.org This method has been instrumental in laboratory studies simulating astrophysical conditions to understand the formation of complex organic molecules (COMs) from simpler precursors like methanol. aanda.orgaanda.org

In a typical experiment, a thin layer of methanol ice is deposited on a substrate at cryogenic temperatures (e.g., 20 K) under ultra-high vacuum. researchgate.net This ice is then irradiated with vacuum ultraviolet (VUV) photons, simulating the radiation fields in interstellar clouds. aanda.org The resulting chemical products are subsequently desorbed from the surface by a laser pulse and analyzed by a TOF mass spectrometer. researchgate.net These studies have successfully identified the formation of numerous COMs from the VUV processing of standard methanol ice. aanda.org

The use of this compound in such experiments serves as a critical mechanistic tracer. By tracking the position of the ¹⁸O atom in the photoproducts detected by LD-TOF MS, researchers can elucidate the specific chemical pathways and reaction mechanisms. For example, it can help determine whether the C-O bond in methanol remains intact during the formation of larger molecules. The high sensitivity of the technique, with detection limits reported to be as low as ≤0.02 monolayers, combined with a mass resolution (M/ΔM) of approximately 400, makes it ideal for detecting trace amounts of newly formed, isotopically labeled species. aanda.orgresearchgate.net

Table 3: Key Parameters in LD-TOF MS Studies of Methanol Ice

| Parameter | Value / Description | Significance |

| Technique | Laser Desorption Post-Ionization Time-of-Flight Mass Spectrometry (LDPI TOF-MS) aanda.org | Allows for sensitive detection of neutral molecules desorbed from the ice. |

| Sample | Methanol (CH₃OH) ice deposited at cryogenic temperatures (e.g., 20 K). researchgate.net | Simulates conditions in interstellar ice mantles. |

| Processing | Irradiation with a vacuum ultraviolet (VUV) lamp. aanda.org | Mimics energetic processing in space, driving chemical reactions. |

| Mass Resolution | M/ΔM ≈ 320 to 400 researchgate.net | Sufficient to separate and identify various small organic photoproducts. |

| Detection Limit | ≤0.02 Monolayers (ML) researchgate.net | Enables the characterization of species formed in very low concentrations. |

Applications in General Analytical Method Development

A primary application of this compound in analytical chemistry is its use as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by mass spectrometry, particularly when coupled with chromatographic separation techniques like LC-MS or GC-MS. researchgate.net

The principle behind using a SIL-IS is that it is chemically identical, or highly similar, to the analyte being measured (the unlabeled methanol). researchgate.net Consequently, this compound exhibits the same behavior during sample preparation, extraction, chromatographic elution, and electrospray ionization as natural methanol. researchgate.netchiron.no However, it is easily distinguished by the mass spectrometer due to its 2-Dalton mass shift. chiron.no

By adding a known quantity of this compound to a sample at the beginning of the workflow, it can effectively compensate for variations and analyte loss at every step. This includes physical loss during sample handling and variability in instrument response, such as ion suppression caused by the sample matrix. chiron.no The quantification is based on the ratio of the MS signal from the analyte to the signal from the SIL-IS, which remains constant even if absolute signal intensities fluctuate. This approach significantly improves the accuracy, precision, and robustness of the analytical method. chiron.no The utility of ¹⁸O-labeling for precise quantification has been demonstrated in complex biological samples, where ¹⁸O-labeled internal standards enabled reliable measurements with a coefficient of variance under 10%. nih.gov

Table 4: Comparison of Analyte and this compound as an Internal Standard

| Property | Analyte (e.g., Methanol) | Internal Standard (this compound) | Significance for Quantification |

| Chemical Structure | CH₃¹⁶OH | CH₃¹⁸OH | Near-identical chemical properties. researchgate.net |

| Extraction Recovery | Variable | Experiences the same variability. | Ratio remains constant, correcting for loss. chiron.no |

| Chromatographic Retention Time | tR | Essentially identical to tR. | Co-elution ensures that both experience the same matrix effects at the same time. chiron.no |

| Ionization Efficiency | Variable | Experiences the same variability/suppression. | Ratio corrects for fluctuations in ionization. thermofisher.com |

| Mass-to-Charge Ratio (m/z) | M | M+2 | Difference allows for simultaneous but distinct detection by the mass spectrometer. researchgate.net |

Kinetic Isotope Effect (KIE) Studies with this compound

Replacing oxygen-16 with oxygen-18 in methanol results in a minor increase in its mass, which can alter the rate of a chemical reaction. This phenomenon is known as the Kinetic Isotope Effect (KIE), expressed as the ratio of the reaction rates of the lighter (k₁₆) and heavier (k₁₈) isotopologues (k₁₆/k₁₈). wikipedia.org The magnitude of the KIE offers crucial information about changes in bonding to the oxygen atom during the rate-determining step of a reaction. slideshare.net

Elucidation of Rate-Determining Steps and Transition State Structures

The ¹⁸O KIE is a sensitive probe that can help identify the rate-determining step and characterize the transition state, which is the highest energy point along the reaction coordinate. researchgate.netmdpi.com A significant KIE (k₁₆/k₁₈ > 1) typically indicates that a bond to the oxygen atom is being broken in the slowest step of the reaction. slideshare.net Conversely, an inverse KIE (k₁₆/k₁₈ < 1) may suggest that a new bond is forming at the oxygen atom in the transition state. Analyzing these effects allows chemists to deduce the structure of the transition state and pinpoint the rate-limiting step. slideshare.netresearchgate.net

Primary and Secondary Oxygen-18 Kinetic Isotope Effects

Oxygen-18 KIEs are classified as either primary or secondary. slideshare.netcore.ac.uk

Primary ¹⁸O KIEs are observed when a bond directly to the ¹⁸O atom is formed or broken in the rate-determining step. slideshare.netcore.ac.uk For instance, a reaction involving the cleavage of the C-¹⁸O bond in this compound would exhibit a primary KIE. The magnitude of primary KIEs is often used to understand the degree of bond breaking or formation in the transition state. core.ac.uk

Secondary ¹⁸O KIEs occur when the isotopic substitution is at a location not directly involved in bond breaking or formation in the rate-determining step. slideshare.netlibretexts.org These effects are generally smaller than primary KIEs and provide more subtle details about changes in the vibrational environment of the oxygen atom in the transition state, such as those arising from changes in hybridization at an adjacent atom. slideshare.netcore.ac.ukprinceton.edu

Table 1: Comparison of Primary and Secondary Kinetic Isotope Effects

| Feature | Primary KIE | Secondary KIE |

|---|---|---|

| Isotope Location | At the site of bond cleavage/formation. slideshare.net | Remote from the site of bond cleavage/formation. slideshare.netlibretexts.org |

| Cause | Direct involvement of the isotopic bond in the rate-determining step. slideshare.net | Changes in the vibrational environment or hybridization at a nearby atom. core.ac.uk |

| Typical Magnitude | Larger (e.g., for deuterium (B1214612), kH/kD is typically 2-7). core.ac.uk | Smaller (often closer to 1). core.ac.uk |

| Information Provided | Degree of bond breaking/formation in the transition state. core.ac.uk | Subtle changes in the transition state structure. princeton.edu |

Methanolysis Reaction Mechanisms Probed by ¹⁸O KIEs

Methanolysis, a reaction where methanol acts as the solvent, is a key process in organic chemistry. Utilizing this compound has been crucial in distinguishing between different mechanistic pathways. For example, in the methanolysis of p-nitrostyrene oxide, ¹⁸O KIEs were used to further define the transition states for both acid- and base-catalyzed reactions. acs.orgacs.org Similarly, studies on the methanolysis of p-nitrophenyl acetate (B1210297) have employed ¹⁸O KIEs to investigate the reaction's transition state. nih.gov The magnitude of the ¹⁸O KIE can indicate whether the reaction proceeds through an associative mechanism (where the methanol oxygen attacks first) or a dissociative one (where a bond breaks first).

Kinetic Isotope Effects in Hydrogen Abstraction Reactions Involving Methanol

While deuterium labeling is more common for studying hydrogen abstraction, ¹⁸O labeling in methanol offers complementary insights. In reactions where a hydrogen atom is abstracted from methanol, such as by a hydroxyl radical, the isotopic mass of the oxygen can influence the reaction rate. unex.esnih.gov This results in a secondary KIE that reflects changes in the O-H bond's vibrational frequencies due to the heavier oxygen isotope. arxiv.orgnih.gov Theoretical studies on the reaction of H atoms with methanol have shown that the ¹⁶O/¹⁸O KIE is very small, even becoming slightly inverse at low temperatures, because the oxygen atom moves very little during the reaction. arxiv.orgnih.govuni-stuttgart.de

Isotopic Tracing of Oxygen Atom Pathways in Chemical Reactions

The ¹⁸O label in this compound serves as a tracer, allowing chemists to follow the path of the oxygen atom from reactants to products. This technique is invaluable for distinguishing between reaction mechanisms that differ in the fate of specific atoms.

Investigation of Nucleophilic Substitution Mechanisms using this compound

Nucleophilic substitution reactions, which are central to organic synthesis, can occur through different mechanisms, most notably the Sₙ1 and Sₙ2 pathways. youtube.com this compound is an effective tool for differentiating between these mechanisms when methanol is the nucleophile. youtube.comlibretexts.org

In an Sₙ2 reaction , the nucleophile attacks the substrate in a single step, causing an inversion of stereochemistry. If this compound is the nucleophile, the ¹⁸O label will be incorporated into the final product. vaia.com

In an Sₙ1 reaction , the substrate first forms a carbocation intermediate, which is then attacked by the nucleophile. When this compound acts as the nucleophile, it attacks the carbocation, incorporating the ¹⁸O into the product. youtube.com Polar protic solvents like methanol favor Sₙ1 reactions because they can stabilize the carbocation intermediate. libretexts.orgquora.com The detection of the ¹⁸O label in the product, often by mass spectrometry, can confirm the role of methanol as the nucleophile and help elucidate the reaction pathway. vaia.com For instance, in the esterification of acetic acid with this compound, the ¹⁸O is found in the resulting methyl acetate, confirming that the alcohol's oxygen becomes the ester's ether oxygen. vaia.com

Tracing Oxygen Origin in Product Formation (e.g., Esterification)

One of the classic applications of isotopic labeling is in determining the mechanism of Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. By using this compound as the alcohol, it is possible to determine the origin of the oxygen atom in the resulting ester.

Early research provided clear evidence for the reaction pathway. In a notable 1938 study, benzoic acid was esterified using ¹⁸O-enriched methanol. rsc.org Analysis of the product, methyl benzoate (B1203000), revealed that it contained all of the ¹⁸O label originally present in the methanol. rsc.org This finding demonstrates that the oxygen atom from the alcohol becomes the ester's alkoxy oxygen, while the hydroxyl group of the carboxylic acid is lost to form water. vaia.com This outcome supports a nucleophilic substitution mechanism where the alcohol acts as the nucleophile, attacking the protonated carbonyl carbon of the carboxylic acid. vaia.commasterorganicchemistry.com

This isotopic tracing technique is not limited to simple acid-catalyzed reactions. It has also been applied to more complex, metal-catalyzed systems. For instance, in studies of palladium-catalyzed oxidative esterification, the use of ¹⁸O-labeled methanol confirmed that the oxygen atom in the final ester product originates predominantly from the methanol reactant. researchgate.net

| Reaction Type | Reactants | Key Finding | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Fischer Esterification | Benzoic Acid and CH₃¹⁸OH | The ¹⁸O label was found exclusively in the methyl benzoate product. | Confirms that the alcohol's oxygen becomes the ester oxygen, consistent with nucleophilic attack by the alcohol. | rsc.org |

| Fischer Esterification | Acetic Acid and CH₃¹⁸OH | The ¹⁸O from methanol is incorporated into the methyl acetate, not the water byproduct. | The C-O bond of the alcohol remains intact, while the C-OH bond of the carboxylic acid breaks. | vaia.com |

| Palladium-Catalyzed Oxidative Esterification | Various alcohols (including ¹⁸O-labeled methanol) and aldehydes | The oxygen source for the ester is shown to be predominantly from the methanol. | Provides insight into the reaction steps, confirming the role of the alcohol as the source of the alkoxy group in the ester. | researchgate.net |

Mechanistic Insights into Direct Partial Oxidation Reactions

The direct partial oxidation of methanol to valuable chemicals like formaldehyde (B43269) is a significant industrial process, often carried out over metal oxide catalysts. This compound is a critical tool for probing the mechanisms of these complex surface reactions. The central question in many of these studies is the source of the oxygen atom in the oxidized product—does it come from the gaseous oxidant (e.g., O₂) or from the catalyst lattice itself?

In a typical experiment, CH₃¹⁸OH is reacted with an unlabeled oxidant (¹⁶O₂) over a catalyst. The isotopic composition of the resulting formaldehyde (CH₂O) provides direct mechanistic information.

Formation of CH₂¹⁸O: This result indicates that the original C-O bond of methanol remains intact throughout the reaction. The mechanism likely involves the abstraction of hydrogen atoms (dehydrogenation) without the breaking of the carbon-oxygen bond. researchgate.net

Formation of CH₂¹⁶O: This outcome implies that the C-¹⁸O bond in the methanol was cleaved and a new carbon-oxygen bond was formed, incorporating an oxygen atom from the oxidant or, more commonly, the catalyst's oxide lattice. This points to a mechanism involving lattice oxygen participation.

Studies on platinum surfaces have shown that methanol decomposition can proceed via two competitive routes: dehydrogenation to carbon monoxide (CO) and a slower decomposition involving C–O bond scission. researchgate.net Using CH₃¹⁸OH can help differentiate these pathways by tracing the fate of the labeled oxygen into the final CO or CO₂ products. Similarly, in reactions over metal oxides like MoO₃ or Fe₂O₃, which catalyze the partial oxidation of methanol to formaldehyde, isotopic labeling can distinguish between a mechanism where the alcohol is simply dehydrogenated and one where it is fully decomposed and re-oxidized by the catalyst surface. csic.es

| Reactants | Observed Product | Inferred Mechanism | Reference |

|---|---|---|---|

| CH₃¹⁸OH + ¹⁶O₂ over Catalyst | Formaldehyde (CH₂¹⁸O) | The C-O bond of methanol is preserved. The reaction proceeds via dehydrogenation. | researchgate.net |

| CH₃¹⁸OH + ¹⁶O₂ over Catalyst | Formaldehyde (CH₂¹⁶O) | The C-O bond of methanol is broken. The mechanism involves lattice oxygen exchange or direct reaction with the oxidant. | csic.es |

| CH₃¹⁸OH + ¹⁶O₂ over Pt(111) | Carbon Monoxide (C¹⁸O) | The C-O bond remains intact during the dehydrogenation sequence to CO. | researchgate.net |

Isotopic Labeling in Enzyme-Catalyzed Reactions (Non-Human Focus)

In biocatalysis, isotopic labels provide profound insights into enzyme mechanisms, transition states, and the dynamics of substrate-enzyme interactions. While H₂¹⁸O is more commonly used, methanol plays a crucial role as a co-solvent in certain applications, particularly in proteomics, making the principles of ¹⁸O labeling relevant to methanol-containing systems.

¹⁸O Exchange in Proteomic Labeling Methodologies

Quantitative proteomics often relies on stable isotope labeling to compare protein abundances between different samples. nih.gov One widely used method involves the enzyme-catalyzed incorporation of ¹⁸O into the C-terminal carboxyl group of peptides. researchgate.net This is typically achieved by performing a proteolytic digestion (e.g., with trypsin) in H₂¹⁸O. The enzyme catalyzes the exchange of two ¹⁶O atoms for two ¹⁸O atoms at the C-terminus of the resulting peptides, creating a predictable mass shift of 4 Daltons that can be detected by mass spectrometry. nih.govresearchgate.net

While H₂¹⁸O is the source of the isotope, methanol is often a critical component of the reaction buffer. This is especially true for the analysis of hydrophobic proteins, such as membrane proteins, which are difficult to solubilize in purely aqueous solutions. Protocols have been developed that use buffers containing a high percentage of methanol (e.g., 60%) to solubilize membrane proteins for efficient tryptic digestion, followed by ¹⁸O labeling in a buffer containing a lower concentration of methanol (e.g., 20%). nih.govresearchgate.net The use of methanol-based buffers avoids the need for detergents or chaotropes that can interfere with subsequent analysis steps like liquid chromatography. nih.gov In this context, methanol facilitates the enzymatic reaction that incorporates the ¹⁸O label from water.

Studies on Isotopic Label Loss and Exchange Processes

A significant challenge in ¹⁸O labeling for quantitative proteomics is the potential for isotopic label loss, which can compromise the accuracy of quantification. nih.gov This loss can occur through back-exchange, where the incorporated ¹⁸O atoms on the peptide's C-terminus are replaced by ¹⁶O atoms from the solvent. nih.gov

Research has demonstrated that the protease used for labeling, such as trypsin, is the primary facilitator of this back-exchange. nih.gov The same enzymatic mechanism that incorporates the label can also catalyze its removal, even under conditions of low pH and temperature where the enzyme is presumed to be largely inactive. nih.gov This enzyme-facilitated exchange is a much faster process than chemical hydrolysis at low pH. nih.gov Another issue is the variable incorporation of the label, where some peptides may incorporate only one ¹⁸O atom instead of two, complicating data analysis. These studies on label loss are directly relevant to the methanol-containing protocols used for hydrophobic proteins, as the presence of the active enzyme in the sample after initial labeling remains a risk factor for back-exchange.

| Factor | Effect on ¹⁸O Label | Reason | Reference |

|---|---|---|---|

| Residual Trypsin Activity | Major cause of label loss via back-exchange. | The enzyme catalyzes the reverse reaction, exchanging ¹⁸O on the peptide with ¹⁶O from the aqueous solvent. | nih.gov |

| Low pH Conditions | Does not completely prevent enzyme-mediated back-exchange. | Trypsin retains sufficient catalytic activity to cause label loss even at low pH. | nih.gov |

| Reaction Time | Incomplete labeling (only one ¹⁸O atom incorporated). | The second oxygen exchange reaction can be extremely slow under certain conditions. |

Solvent Nucleophile Isotope Effects in Hydrolysis Reactions

Solvent kinetic isotope effects (KIEs) are a sophisticated tool used to probe the transition state of a reaction. By replacing a standard solvent atom with a heavier isotope, subtle changes in reaction rates can be measured, which in turn provide information about bond breaking and bond formation in the rate-determining step. The solvent nucleophile isotope effect (¹⁸k_nuc_) specifically measures the effect of using an ¹⁸O-labeled nucleophile, such as H₂¹⁸O or CH₃¹⁸OH.

This technique has been applied to study the mechanisms of enzyme-catalyzed hydrolysis reactions, particularly those involving phosphate (B84403) esters. ufl.edunih.gov The magnitude of the ¹⁸k_nuc_ provides key mechanistic clues:

Normal KIE (¹⁸k_nuc_ > 1): The reaction with the lighter isotope (¹⁶O) is faster. This indicates that the bond to the nucleophilic oxygen is being weakened in the transition state, which is characteristic of a concerted mechanism where nucleophilic attack is part of the rate-limiting step. ufl.edunih.gov

Inverse KIE (¹⁸k_nuc_ < 1): The reaction with the heavier isotope (¹⁸O) is faster. This suggests that the bonding environment of the nucleophile becomes "stiffer" in the transition state, which can point to a stepwise mechanism with the formation of an intermediate or strong coordination of the nucleophile by a metal ion. ufl.edunih.gov

For example, studies on the hydrolysis of a phosphodiester catalyzed by Mg²⁺ ions or the RNase P ribozyme showed normal ¹⁸k_nuc_ values of approximately 1.03. ufl.edunih.gov This result strongly supports a concerted mechanism where the attack of the water nucleophile is rate-limiting. ufl.edunih.gov In contrast, the enzyme adenosine (B11128) deaminase (ADA) displayed an inverse ¹⁸k_nuc_ of 0.986, consistent with a stepwise mechanism and coordination of the nucleophilic water molecule to a zinc ion in the active site. ufl.edunih.gov The same principles apply to methanolysis reactions, where using this compound would allow for the determination of ¹⁸k_nuc_ to elucidate the role of the alcohol nucleophile in the reaction mechanism. colab.ws

| Catalyzed Reaction | Catalyst/Enzyme | Observed ¹⁸k_nuc_ | Mechanistic Interpretation | Reference |

|---|---|---|---|---|

| Phosphodiester Hydrolysis | Mg²⁺ ions | 1.027 ± 0.013 | Normal KIE; indicates a concerted mechanism with rate-limiting nucleophilic attack. | ufl.edunih.gov |

| RNA Cleavage | RNase P Ribozyme | 1.030 ± 0.012 | Normal KIE; supports a concerted mechanism similar to the non-enzymatic reaction. | ufl.edunih.gov |

| Adenosine Deamination | Adenosine Deaminase (ADA) | 0.986 ± 0.001 | Inverse KIE; suggests a stepwise mechanism and/or strong coordination of the nucleophile by an active site Zn²⁺ ion. | ufl.edunih.gov |

Conclusion

Methanol-¹⁸O is a powerful and versatile tool in the arsenal (B13267) of chemists, biologists, and environmental scientists. Its utility as a stable isotopic tracer allows for the detailed investigation of reaction mechanisms, catalytic cycles, and the complex pathways of methanol (B129727) in biological and environmental systems. As analytical techniques continue to improve in sensitivity and resolution, the applications of Methanol-¹⁸O are poised to expand, providing deeper insights into the fundamental processes that govern the world around us.

Computational and Theoretical Studies of Methanol 18o Systems

Quantum Chemical Calculations for Isotopic Effects

Quantum chemical calculations are instrumental in predicting and interpreting the consequences of isotopic substitution. These calculations can accurately model the subtle changes in molecular properties arising from the increased mass of the oxygen atom in Methanol-18O.

The substitution of O with O in methanol (B129727) can lead to a kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction. Theoretical calculations can predict the magnitude of this effect and provide insights into the reaction's transition state.

In the hydrogen abstraction reaction from methanol by a hydrogen atom, theoretical studies have shown that the O/O kinetic isotope effect is very small. arxiv.org For instance, at a low temperature of 30 K, the calculated KIE for this reaction is close to unity, specifically an inverse KIE of 0.9974. arxiv.org This suggests that the mass of the oxygen atom has a negligible influence on the tunneling process that dominates at such low temperatures. arxiv.org

Experimental studies on the reactions of methanol isotopologues with OH and Cl radicals at 298 K have corroborated these theoretical findings. The relative rate for the reaction of CHOH compared to CHOH with OH radicals was measured to be 1.017 ± 0.012, and with Cl radicals, it was 1.025 ± 0.022. nih.gov These values, being very close to 1, confirm a minimal KIE for O substitution in these specific reactions. nih.gov

The reaction barriers for various pathways of methanol decomposition and oxidation have been extensively studied using computational methods. For example, in the partial oxidation of methanol on a silver surface, the O-assisted C-H bond activation in the methoxy (B1213986) intermediate (CHO) has a calculated barrier of 0.81 eV. osti.gov In contrast, the dehydrogenation of formaldehyde (B43269) (CHO) to form CHO* has a higher barrier of 1.08 eV. osti.gov On a Pt-RuO(110) catalyst, the activation barriers for the sequential dehydrogenation of methanol (CHOH* → CHO* → CHO* → CHO* → CO*) have been calculated to be 0.39 eV, 0.49 eV, and 0.29 eV for the respective C-H bond scissions. nih.gov These computational predictions are crucial for identifying rate-limiting steps in complex reaction networks.

Table 1: Calculated and Experimental Kinetic Isotope Effects for this compound

| Reaction | Method | Temperature (K) | Kinetic Isotope Effect (k(light)/k(heavy)) | Reference |

|---|---|---|---|---|

| CH3OH + H → CH2OH + H2 | Instanton Theory | 30 | 0.9974 | arxiv.org |

| CH3OH + OH | Experimental (FTIR) | 298 | 1.017 ± 0.012 | nih.gov |

| CH3OH + Cl | Experimental (FTIR) | 298 | 1.025 ± 0.022 | nih.gov |

Vibrational spectroscopy, coupled with computational analysis, is a powerful technique for studying isotopic substitution. The change in mass upon replacing O with O leads to predictable shifts in the vibrational frequencies of the molecule.

Calculations of vibrational frequencies for different isotopologues of methanol are used to assign experimental spectra and to understand the nature of the vibrational modes. aip.orgacs.org The isotopic shift for a particular vibrational mode is sensitive to the extent to which the substituted atom participates in that motion. For instance, labeling with C and O can shift the frequency of a carbonyl group by approximately 60 cm. nih.gov

Density functional theory (DFT) calculations, such as those using the B3LYP functional, have been shown to reproduce observed frequencies and isotopic shifts with good accuracy. aip.org For example, calculations on methanol and its deuterated analogue, CHOD, have successfully confirmed intact adsorption on a Ru(0001) surface by matching the calculated isotopic shifts with experimental data from Infrared Reflection-Absorption Spectroscopy (IRAS). aip.org

The development of advanced computational methods, such as difference-dedicated vibrational perturbation theory (DD-VPT2), allows for the efficient and accurate calculation of NMR isotopic shifts, which are closely related to vibrational properties. aip.org High-level benchmark calculations have been performed for methanol to accurately predict these shifts. aip.org

Table 2: Calculated Vibrational Frequency Shifts for Isotopically Labeled Methanol

| Vibrational Mode | Isotopic Label | Calculated Shift (cm-1) | Reference |

|---|---|---|---|

| Carbonyl Stretch | 13C=18O | ~60 | nih.gov |

Prediction of Kinetic Isotope Effects and Reaction Barriers

Molecular Dynamics Simulations and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the investigation of solvent effects on reaction mechanisms and properties. For this compound, MD simulations can reveal how the isotopic substitution influences the behavior of methanol as a solvent.

In computational studies of reactions in solution, the solvent can be modeled either implicitly or explicitly. Implicit solvent models, like the polarizable continuum model, treat the solvent as a continuous dielectric medium. chalmers.seosti.gov Explicit solvent models, on the other hand, include individual solvent molecules in the simulation. chalmers.semdpi.com

Studies on methanol electrooxidation on gold surfaces have shown that the choice of solvent model significantly impacts the calculated energetics of reaction intermediates. chalmers.seresearchgate.netacs.org Both implicit and explicit solvent models have been found to stabilize species like formic acid (HCOOH) and destabilize carbon dioxide (CO). chalmers.seresearchgate.netacs.org However, explicit solvent molecules are necessary to accurately capture hydrogen bonding interactions and proton transfer facilitated by the solvent. mdpi.com For methanol electrooxidation, it has been shown that including at least six explicit water molecules is necessary to achieve converged results for the energetics of reaction intermediates. chalmers.seresearchgate.netacs.org

When methanol acts as a solvent within the confined spaces of porous materials, such as metal-organic frameworks (MOFs) like UiO-66, its properties and influence on reactivity can be significantly altered. nih.govresearchgate.net MD simulations have been employed to study the behavior of methanol in such confined environments. nih.gov

These simulations reveal that a hydrogen-bonded network of methanol molecules forms within the pores. nih.govresearchgate.net This network can play a crucial role in catalytic reactions by facilitating proton transport and stabilizing charged intermediates through hydrogen bonding. nih.govresearchgate.net For example, in defective UiO-66, the confined methanol solvent can assist in the deprotonation of active sites by shuttling protons, a dynamic effect that cannot be captured by static calculations. nih.gov The interaction between methanol and the active sites can lead to the formation of stable ring-like structures, influencing the local chemical environment. nih.gov

Methanol, as a protic solvent, can facilitate proton transfer through a Grotthuss-type mechanism, similar to water. 20.210.105 MD simulations have shown that a confined methanol solvent can form snake-like chains of hydrogen bonds that act as pathways for proton shuttling between different sites within a catalyst. nih.gov This dynamic process is crucial for understanding acidity and reactivity in methanol-rich environments. researchgate.net

Influence of Confined Solvents on Reactivity of Active Sites

Theoretical Validation of Chemical Kinetic Mechanisms Involving this compound

The theoretical validation of chemical kinetic mechanisms is a critical process in combustion science, atmospheric chemistry, and astrophysics to ensure that models accurately predict the behavior of chemical systems. researchgate.netacs.org This validation often involves a multifaceted approach, where computational results are compared against experimental data. A powerful technique for refining and validating these mechanisms is the use of isotopic substitution, as the resulting kinetic isotope effects (KIEs) are highly sensitive to the reaction pathway and the nature of the transition state. uni-stuttgart.denih.gov The study of this compound, in particular, provides a precise tool for examining reactions where the oxygen atom's role is .

Computational chemistry offers methods to systematically improve and validate kinetic models. Techniques like global sensitivity analysis can identify the most influential reaction steps within a complex mechanism, such as that for methanol combustion. acs.orgnih.gov Once identified, the rate coefficients for these key reactions can be recalculated with high-level quantum chemistry and transition-state-theory calculations to obtain more accurate values and reduce uncertainties. acs.org The use of isotopically labeled reactants like this compound in these theoretical studies provides a stringent test for the accuracy of the calculated potential energy surfaces and reaction dynamics.

A significant area of research has been the hydrogen abstraction reaction from methanol by a hydrogen atom (CH₃OH + H → CH₂OH + H₂), a crucial reaction in interstellar chemistry. uni-stuttgart.deacs.orgresearchgate.netarxiv.org Theoretical studies using the instanton method, which accounts for quantum tunneling, have been employed to calculate reaction rate constants at very low temperatures. uni-stuttgart.dearxiv.org These calculations were performed on a potential energy surface fitted by a neural network trained on high-level UCCSD(T)-F12/VTZ-F12 data. uni-stuttgart.deresearchgate.netarxiv.org

In these studies, the KIEs for various isotopic substitutions were investigated. While significant KIEs were observed for deuterium (B1214612) substitution, the ¹⁶O/¹⁸O kinetic isotope effect was found to be almost negligible. uni-stuttgart.deacs.orgresearchgate.net At a temperature of 30 K, the calculated ¹⁶O/¹⁸O KIE was even slightly inverse, with a value of 0.9974. uni-stuttgart.de The theoretical explanation for this vanishingly small KIE is that the oxygen atom has a minimal role in the reaction coordinate for the rate-determining step. uni-stuttgart.de During the quantum tunneling process, the oxygen atom's path length is only 0.03 Å, indicating it hardly moves during the reaction. uni-stuttgart.de In contrast, the abstracted hydrogen and the adjacent carbon atom undergo much larger displacements. uni-stuttgart.de

The following table summarizes the calculated kinetic isotope effects for the reaction CH₃OH + H → CH₂OH + H₂ at 30 K for various isotopic substitutions, demonstrating the minor effect of the ¹⁸O substitution compared to other isotopes.

| Isotopic Substitution | Kinetic Isotope Effect (KIE) at 30 K | Reference |

|---|---|---|

| ¹²C/¹³C | 1.08 | uni-stuttgart.deacs.org |

| ¹⁶O/¹⁸O | 0.9974 | uni-stuttgart.de |

| H/D (abstracted H) | ~4100 | uni-stuttgart.deacs.orgresearchgate.netarxiv.org |

| H/D (abstracting H) | ~8 | uni-stuttgart.deacs.orgresearchgate.netarxiv.org |

Theoretical models can also be validated against experimental results where this compound is used as a tracer. For example, in the study of the formation of methyl methanesulfonate (B1217627) from methanesulfonic acid and methanol, ¹⁸O-labeling was used to distinguish between two possible reaction pathways. pqri.org The experimental finding that the ¹⁸O atom was not incorporated into the final ester product confirmed that the reaction proceeds via nucleophilic attack of the sulfonate anion on the protonated alcohol, involving the cleavage of the methanol C-O bond. pqri.org This type of experimental result provides a clear benchmark that any valid theoretical kinetic model of the system must be able to reproduce.

Methanol 18o in Environmental and Astrochemical Research

Environmental Tracing Applications of Oxygen Isotopes in Methanol (B129727)

The use of oxygen isotopes in methanol, particularly Methanol-18O, provides valuable insights into various environmental processes. By analyzing the isotopic composition of methanol, scientists can trace its sources, transport, and fate in the environment.

Isotope Geochemistry Studies

In isotope geochemistry, stable isotopes like ¹⁸O act as powerful tracers of physical and chemical processes in the Earth's systems. uoregon.edu The isotopic composition of elements can vary depending on their source and the processes they have undergone. This principle is applied to methanol to understand its role in the global water cycle and its interactions within different environmental compartments. thuenen.de

The analysis of stable isotopes of hydrogen (δ²H) and oxygen (δ¹⁸O) in water is a well-established technique for tracing water sources and understanding hydrological processes. uoregon.edureachwater.uk When organic compounds like methanol contaminate water samples, they can interfere with the accuracy of isotopic measurements by certain analytical techniques, such as isotope ratio infrared spectroscopy (IRIS). usask.ca Studies have shown that methanol contamination can cause significant errors in δ²H and δ¹⁸O results. usask.ca The ¹⁷O-excess method has been developed as a quality control measure to identify errors induced by methanol contamination. usask.ca

Isotope geochemistry also extends to understanding the origin of wood, where the D/H and ¹⁸O/¹⁶O ratios in cellulose (B213188) reflect the isotopic composition of local precipitation and groundwater. thuenen.de While the focus is often on the isotopes within the wood's structural components, the extraction processes for analysis can involve solvents like methanol, highlighting the importance of understanding potential isotopic exchanges or contamination. thuenen.de In studies of shale and crude oil, stable isotopes of hydrogen, carbon, and sulfur are primary tools for understanding the origin and evolution of organic matter, with less frequent analysis of oxygen and nitrogen isotopes due to analytical challenges. nih.gov

Atmospheric Chemistry and Reaction Kinetics of Methanol

Methanol is a significant volatile organic compound in the atmosphere, influencing tropospheric photochemistry. harvard.edu It is released from various sources, including terrestrial plants, biomass burning, and industrial activities. pnas.orgcopernicus.org The primary sink for atmospheric methanol is its reaction with the hydroxyl radical (OH). harvard.edupnas.org

The atmospheric lifetime of methanol due to this gas-phase reaction is on the order of a week to 19 days. harvard.eduresearchgate.net The reaction products include formaldehyde (B43269) and subsequently carbon monoxide. harvard.edupnas.org Laboratory studies have investigated the kinetics of the reaction between OH radicals and various alcohols, including methanol. These studies confirm that the reaction proceeds via H-atom abstraction from the C-H bonds. scielo.br

Isotopically labeled methanol, such as Methanol-¹⁸O, can be used in laboratory studies to probe the detailed mechanisms of these atmospheric reactions. While direct studies on the atmospheric reaction kinetics of Methanol-¹⁸O are specific, the general understanding of methanol's atmospheric chemistry provides the foundation for such investigations. The use of isotopologues allows for the precise tracking of reaction pathways and the determination of kinetic isotope effects, which can refine atmospheric models. For instance, studies on the electrochemical refinery of methanol have utilized ¹⁸O-labeled catalysts to demonstrate the participation of lattice oxygen in the formation of formate (B1220265), showcasing the power of isotopic labeling in mechanistic studies. nih.govnih.gov

Astrochemical Significance of Methanol Isotopologues

Methanol is one of the most abundant organic molecules in the interstellar medium (ISM) and is considered a cornerstone of astrochemistry, potentially leading to the formation of more complex organic species. aanda.orgscielo.br Its isotopologues, including those containing deuterium (B1214612) (D) and heavy oxygen (¹⁸O), are powerful probes of the physical conditions and chemical processes in star- and planet-forming regions. aanda.orgchalmers.se

Deuteration of Methanol in Interstellar Medium and Low-Temperature KIEs

The abundance of deuterated methanol in the ISM, particularly in cold, dense clouds and prestellar cores, is significantly higher than the cosmic D/H ratio would suggest. uni-stuttgart.de This deuterium enrichment is a key indicator of chemical processes occurring at extremely low temperatures (around 10 K). oup.com Methanol is thought to form on the surfaces of icy dust grains through the successive hydrogenation of carbon monoxide (CO). uni-stuttgart.de

The observed high levels of deuteration, especially on the methyl group (CH₂DOH), are explained by kinetic isotope effects (KIEs) at low temperatures. researchgate.net Theoretical and experimental studies have shown that at these temperatures, reactions involving the lighter hydrogen atom are much faster than those with the heavier deuterium atom, a phenomenon driven by quantum tunneling. researchgate.netresearchgate.net For instance, the hydrogen abstraction reaction from methanol by a hydrogen atom (CH₃OH + H → CH₂OH + H₂) is crucial. nih.gov When deuterium is involved, the rate constants change dramatically. nih.gov

Studies have calculated the KIEs for various isotopic substitutions in this reaction. At 30 K, the rate constant for H-abstraction is significantly decreased when the abstracted H is replaced by D. acs.orgarxiv.org Conversely, the abstraction of H by an incoming H atom is favored over abstraction by a D atom. researchgate.net This leads to an enrichment of deuterium on the methanol molecule. researchgate.net

Interestingly, while the ¹²C/¹³C KIE is notable (1.08 at 30 K), the ¹⁶O/¹⁸O KIE for this specific hydrogen abstraction reaction is found to be vanishingly small. uni-stuttgart.deresearchgate.netnih.govacs.orgarxiv.org This suggests that this particular reaction pathway does not significantly fractionate oxygen isotopes in methanol.

The ratio of the two singly deuterated isotopologues, [CH₂DOH]/[CH₃OD], is another important diagnostic tool. Grain-surface chemistry models predict a statistical ratio of ~3. aanda.org However, observations have revealed significant variations, with ratios much larger than 3 in low-mass protostars and close to 1 in some high-mass hot cores. aanda.org This discrepancy suggests that other processes, such as selective destruction or formation pathways, are at play. aanda.org Some models propose that CH₃OD may form later, possibly through H-D exchange reactions in warmer ices containing deuterated water. acs.org

Table 1: Observed Deuteration Ratios in Methanol in Different Astrophysical Environments This table is interactive. Click on the headers to sort the data.

| Environment | [CH₂DOH]/[CH₃OH] Ratio | [CH₃OD]/[CH₃OH] Ratio | [CH₂DOH]/[CH₃OD] Ratio | Reference |

|---|---|---|---|---|

| Low-mass Protostars | 3–6% | 0.4–1.6% | >3 (typically by a factor of 10) | aanda.orgaanda.org |

| High-mass Hot Cores (Orion IRc2) | - | - | ~1 | aanda.org |

| High-mass Hot Cores (Orion BN/KL) | 0.08-0.13% | - | <1 | arxiv.org |

Photo-Processing of Methanol Ice in Astrophysical Environments

In astrophysical environments, icy mantles on dust grains are subjected to energetic processing by ultraviolet (UV) photons and cosmic rays. scielo.brrsc.org This processing of methanol-rich ices is a key driver for the synthesis of complex organic molecules (COMs). rsc.orgcopernicus.org

Laboratory experiments simulating these conditions have shown that the irradiation of methanol ice (CH₃OH) leads to the formation of a variety of new species. scielo.brcopernicus.org These photoproducts include carbon dioxide (CO₂), carbon monoxide (CO), water (H₂O), methane (B114726) (CH₄), formaldehyde (H₂CO), dimethyl ether (CH₃OCH₃), methyl formate (HCOOCH₃), and ethanol (B145695) (CH₃CH₂OH), among others. scielo.brresearchgate.netresearchgate.net

Experiments have demonstrated that the photodesorption of methanol itself from the ice at low temperatures (e.g., 8 K) is negligible. arxiv.orgaanda.org Instead, photodissociation is the dominant process. arxiv.org However, the photoproducts formed during irradiation can be actively desorbed into the gas phase, which could explain the presence of gas-phase methanol and other COMs in cold regions of the ISM where thermal desorption is not possible. arxiv.orgaanda.org

The use of isotopically labeled methanol, such as CH₃¹⁸OH, in these laboratory experiments is crucial for elucidating the reaction pathways. By tracing the ¹⁸O atom, researchers can determine the origin of oxygen in the various photoproducts. For example, studies on the formation of methyl formate (HCOOCH₃) from methanol photolysis have been enhanced by considering the role of OH radicals from water ice photolysis, a process that could be further clarified with ¹⁸O labeling. arxiv.org Similarly, understanding the formation of molecules like glycolaldehyde (B1209225) and acetic acid from methanol ice processing benefits from isotopic tracers. rsc.org

Table 2: Major Photoproducts from the Irradiation of Methanol Ice This table is interactive. Click on the headers to sort the data.

| Photoproduct | Chemical Formula | Reference |

|---|---|---|

| Carbon Dioxide | CO₂ | scielo.brresearchgate.net |

| Carbon Monoxide | CO | scielo.brresearchgate.net |

| Water | H₂O | researchgate.net |

| Methane | CH₄ | scielo.brresearchgate.net |

| Formaldehyde | H₂CO | researchgate.net |

| Dimethyl Ether | CH₃OCH₃ | researchgate.net |

| Methyl Formate | HCOOCH₃ | researchgate.net |

| Ethanol | CH₃CH₂OH | researchgate.net |

Methanol 18o in Advanced Catalysis Research

Elucidation of Catalytic Reaction Mechanisms using Isotopic Tracers

Isotopic tracers are indispensable for unraveling the intricate steps of catalytic reactions. Methanol-18O allows for the direct tracking of the oxygen atom from the methanol (B129727) molecule, distinguishing it from oxygen originating from other sources such as water, co-fed oxidants, or the catalyst lattice itself.

Studies on Methanol-to-Olefins (MTO) Processes

The Methanol-to-Olefins (MTO) process, which converts methanol into valuable light olefins like ethene and propene over acidic zeolite or zeotype catalysts (e.g., SAPO-34, ZSM-5), involves a complex reaction network. acs.orgmpg.de The dominant theory for this process is the "hydrocarbon pool" mechanism, where methanol reacts with confined organic species within the catalyst pores to grow and ultimately release olefins. ysu.am This mechanism is often described as a dual-cycle system, involving both an alkene-based cycle and an aromatic-based cycle that are interconnected. ysu.am

Investigation of Methanol Reforming on Metal Catalysts

Methanol reforming processes, including steam reforming (MSR), are critical for producing high-purity hydrogen for applications such as fuel cells. acs.org Copper-based catalysts are widely used for their high selectivity towards CO₂ over the poison-forming CO. mdpi.com Understanding the reaction mechanism is key to optimizing these catalysts.

The use of isotopically labeled reactants has been central to distinguishing between proposed mechanistic pathways. One key debate is whether the reaction proceeds via a direct decomposition/water-gas-shift (WGS) pathway or through an intermediate-rich path involving species like methyl formate (B1220265) (HCOOCH₃). mdpi.comnju.edu.cn A study combining experimental work with density functional theory (DFT) calculations highlighted the power of isotopic tracers in this context. rsc.org It was noted that in experiments using a mixed feed of CH₃¹⁶OH and H₂¹⁸O, the formation of CH₃¹⁸OH was observed. This oxygen scrambling provides strong evidence for a pathway involving the formation and subsequent hydrolysis of a methyl formate intermediate, as this is a primary route through which the oxygen from water can be incorporated back into a methanol molecule. rsc.org The use of CH₃¹⁸OH in a feed with unlabeled water (H₂¹⁶O) would allow for a direct trace of the methanol-derived oxygen, confirming its incorporation into CO₂ without scrambling, further solidifying the role of specific intermediates and clarifying that water and methanol are activated at independent sites. osti.gov

Role of Oxygen-18 in Partial Oxidation Catalysis

The partial oxidation of methanol is a major industrial process for producing formaldehyde (B43269). researcher.life The reaction is commonly carried out over metal oxide catalysts (e.g., iron molybdate) or silver catalysts. researcher.liferesearchgate.net A primary mechanistic question is whether the oxygen atom in the resulting formaldehyde originates from the methanol molecule itself, a gas-phase oxidant (O₂), or the catalyst's lattice oxygen.

This compound is the definitive tool for answering this question. In studies of methanol oxidation, using CH₃¹⁸OH as the reactant allows for precise tracking of the original oxygen atom. For example, in a study investigating the gas-phase dissociation of a zinc nitrate-methanol complex, collision-induced dissociation of a precursor formed with CH₃-¹⁸OH demonstrated that the ¹⁸O label was fully retained in the resulting formaldehyde (CH₂¹⁸O) product. nih.gov This finding unequivocally showed that, in that specific system, the C-O bond of methanol remains intact during the dehydrogenation to formaldehyde. nih.gov This type of experiment is crucial for catalyst design, as it helps determine whether a catalyst's primary role is to activate the C-H bonds of methanol or to facilitate oxygen exchange with the lattice or gas phase. rsc.org

Catalyst Development and Performance Studies

Beyond mechanistic elucidation, this compound is a valuable tool in the design and evaluation of new catalytic materials. It helps to probe the kinetics of reactions and the nature of surface interactions, providing data that can guide the synthesis of more efficient and selective catalysts.

Kinetic Behavior of Catalysts in Methanol Conversion

The kinetic isotope effect (KIE) is a phenomenon where changing the isotopic mass of an atom involved in a reaction's rate-determining step alters the reaction rate. Measuring the KIE by substituting ¹⁶O with ¹⁸O in methanol can reveal whether the C-O bond cleavage or another step involving the oxygen atom is kinetically significant.

Theoretical studies on the hydrogen abstraction reaction from methanol (CH₃OH + H → ˙CH₂OH + H₂), a fundamental step in many catalytic processes, have calculated the ¹⁶O/¹⁸O KIE. mpg.de The results indicate that the effect is exceptionally small. mpg.de At a temperature of 30 K, the calculated KIE was even slightly inverse at 0.9974. mpg.de This vanishingly small effect implies that the oxygen atom experiences very little movement in the transition state and that the C-O bond is not broken during the rate-limiting step of this particular reaction. mpg.de This information is critical for catalyst developers, as it suggests that efforts to improve catalytic activity should focus on activating C-H bonds rather than weakening the C-O bond. mpg.deresearchgate.net